molecular formula C14H19Cl2N3O2 B5972926 N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine;dihydrochloride

N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine;dihydrochloride

Cat. No.: B5972926
M. Wt: 332.2 g/mol
InChI Key: WZTJOGMGLFLFKG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine;dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety linked to an imidazole ring via a propylamine chain, and it is often studied for its biological and chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1(6-17-7-5-16-10-17)4-15-9-12-2-3-13-14(8-12)19-11-18-13;;/h2-3,5,7-8,10,15H,1,4,6,9,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTJOGMGLFLFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCCN3C=CN=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Linking to Imidazole: The benzodioxole moiety is then linked to an imidazole ring via a propylamine chain. This step often involves a nucleophilic substitution reaction where the amine group of the propylamine attacks a halogenated benzodioxole intermediate.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing batch reactors for the cyclization and substitution reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the compound meets purity standards through analytical methods like HPLC or NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-benzylamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-imidazol-1-ylpropan-1-amine is unique due to its specific combination of the benzodioxole and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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